molecular formula C10H14N5O8P B087003 Guanosine-2'-monophosphate CAS No. 12238-01-6

Guanosine-2'-monophosphate

Katalognummer: B087003
CAS-Nummer: 12238-01-6
Molekulargewicht: 363.22 g/mol
InChI-Schlüssel: WTIFIAZWCCBCGE-UUOKFMHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).
Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
Record name 2′-GMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Guanylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine-2'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01937
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name C.I. Reactive Red 31
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Blue 165
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Direct Blue 244
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Blue 108
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 31
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 49
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 55
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Solvent Blue 70
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Guanosine 2'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-O-Methylguanosine in Bacterial tRNA: A Key Player in Host-Immune Evasion

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP) in bacteria is not synthesized as a free nucleotide through a dedicated de novo or salvage pathway. Instead, its 2'-O-methylated form, 2'-O-methylguanosine-5'-monophosphate (Gm), is exclusively produced as a post-transcriptional modification within transfer RNA (tRNA) molecules. This modification, predominantly occurring at position 18 in the D-loop of tRNA (Gm18), is a critical mechanism for bacteria to evade the host's innate immune system. This technical guide provides a comprehensive overview of the synthesis of Gm18 in bacterial tRNA, the enzymes involved, its biological significance, and the current understanding of its metabolic fate. The guide also includes detailed experimental protocols for the study of this important RNA modification, offering valuable insights for researchers in microbiology, immunology, and drug development.

Introduction: The Significance of 2'-O-Methylguanosine in Bacterial tRNA

In the intricate world of bacterial physiology, the modification of nucleic acids plays a pivotal role in regulating a vast array of cellular processes. Among these modifications, the 2'-O-methylation of guanosine at position 18 of the tRNA D-loop (Gm18) has emerged as a key factor in the host-pathogen interaction. Unlike the canonical synthesis of guanosine-5'-monophosphate (5'-GMP), which is a fundamental building block for RNA and various signaling molecules, the synthesis of its 2'-O-methylated counterpart is a highly specific, post-transcriptional event.

The primary significance of Gm18 lies in its ability to confer a form of molecular camouflage to bacterial tRNA, allowing it to go undetected by the host's innate immune sensors, specifically Toll-like receptors 7 and 8 (TLR7/8). This evasion of the immune system is crucial for the survival and proliferation of pathogenic bacteria within a host organism. The level of Gm18 modification is not static; it can be dynamically regulated in response to environmental stressors, such as antibiotic exposure, suggesting a role in bacterial adaptation and resilience.[1]

This guide will delve into the enzymatic machinery responsible for Gm18 synthesis, the structural and mechanistic details of this process, and its profound implications for bacterial pathogenesis and potential therapeutic interventions.

The Synthesis of 2'-O-Methylguanosine (Gm18) in Bacterial tRNA

The synthesis of Gm18 is a targeted enzymatic process that occurs after the primary tRNA transcript has been synthesized. The key enzyme responsible for this modification is tRNA (Gm18) methyltransferase, commonly known as TrmH.[2][3]

The TrmH Enzyme: The Master Craftsman of Gm18 Synthesis

TrmH is a member of the SPOUT superfamily of methyltransferases, characterized by a deep trefoil knot in their catalytic domain.[2] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the transfer of a methyl group to the 2'-hydroxyl group of the ribose moiety of the guanosine at position 18 of the tRNA.

There are two main types of TrmH enzymes based on their substrate specificity:

  • Type I TrmH: These enzymes, found in organisms like Thermus thermophilus, are capable of methylating a broad range of tRNA species.[4]

  • Type II TrmH: These enzymes, exemplified by the TrmH in Escherichia coli, exhibit a more restricted substrate specificity, modifying only a subset of tRNA molecules.[4]

The substrate recognition by TrmH is a complex process involving interactions with specific structural elements of the tRNA molecule, ensuring the precise placement of the methyl group.

Catalytic Mechanism of TrmH

The catalytic mechanism of TrmH involves the binding of both the tRNA substrate and the SAM cofactor within the enzyme's active site. The enzyme facilitates a nucleophilic attack from the 2'-hydroxyl group of the G18 ribose on the methyl group of SAM. This reaction results in the formation of 2'-O-methylguanosine and S-adenosyl-L-homocysteine (SAH).

TrmH_Mechanism

Catalytic cycle of TrmH enzyme.

Biological Function: Gm18 as a Stealth Modification for Immune Evasion

The primary and most well-characterized function of Gm18 in bacterial tRNA is its role in circumventing the host's innate immune system. Bacterial RNA, being rich in unmodified single-stranded RNA, is recognized as a pathogen-associated molecular pattern (PAMP) by TLR7 and TLR8 in immune cells. This recognition triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an anti-bacterial response.

The presence of the 2'-O-methyl group at G18 in bacterial tRNA acts as a crucial "self" marker, preventing its recognition by TLR7.[5] This modification effectively renders the bacterial tRNA "invisible" to this arm of the innate immune system, thereby dampening the host's immune response and allowing the bacteria to establish a successful infection.[5]

Immune_Evasion

Mechanism of immune evasion by Gm18 modification.

The Fate of Gm18-Modified tRNA: A Knowledge Gap

While the synthesis and function of Gm18 in tRNA are well-established, the subsequent metabolic fate of this modified nucleotide is less clear. Bacterial tRNA, like all RNA molecules, is subject to degradation and turnover. However, the specific ribonucleases (RNases) that act on Gm18-containing tRNA and the resulting degradation products have not been definitively identified.

It is plausible that the degradation of Gm18-modified tRNA could release free 2'-O-methylguanosine-5'-monophosphate (2'-GMP). However, there is currently no direct evidence for the existence of a significant pool of free 2'-GMP in bacteria. Furthermore, it is unknown whether bacteria possess salvage pathways to recycle 2'-O-methylated nucleosides or nucleotides back into the metabolic pool. This remains an active area of research with important implications for understanding the complete lifecycle of this crucial RNA modification.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of TrmH activity and the detection of Gm18 modification in tRNA.

In Vitro tRNA (Gm18) Methyltransferase Assay

This protocol describes a method to measure the activity of purified TrmH enzyme in vitro using a radiolabeled methyl donor.

Materials:

  • Purified recombinant TrmH enzyme

  • In vitro transcribed or purified tRNA substrate

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)

  • Scintillation vials and scintillation cocktail

  • Filter paper discs (e.g., Whatman 3MM)

  • Trichloroacetic acid (TCA) solution (5% and 10%)

  • Ethanol (70% and 95%)

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction contains:

    • Reaction Buffer (1X)

    • tRNA substrate (1-5 µM)

    • [³H]-SAM (1-10 µM, specific activity adjusted as needed)

    • Purified TrmH enzyme (100-500 nM)

  • Initiate Reaction: Start the reaction by adding the TrmH enzyme to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the TrmH enzyme (e.g., 37°C for E. coli TrmH) for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by spotting an aliquot (e.g., 25 µL) onto a filter paper disc.

  • Washing:

    • Immediately place the filter disc in a beaker containing cold 10% TCA to precipitate the tRNA.

    • Wash the filter discs three times with 5% TCA for 15 minutes each to remove unincorporated [³H]-SAM.

    • Wash once with 70% ethanol and once with 95% ethanol to dry the filter discs.

  • Scintillation Counting:

    • Place the dried filter disc in a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM and the measured CPM.

Detection of Gm18 Modification by RiboMethSeq

RiboMethSeq (Ribose Methylation Sequencing) is a high-throughput method to map 2'-O-methylated nucleotides in RNA. It relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.

Workflow:

  • RNA Isolation: Isolate total RNA or tRNA from the bacterial strain of interest.

  • RNA Fragmentation: Subject the RNA to controlled alkaline hydrolysis. This will generate RNA fragments with a size distribution suitable for sequencing.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the RNA fragments.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

  • High-Throughput Sequencing: Sequence the prepared library on a suitable platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the reference tRNA sequences.

    • Analyze the distribution of the 5' ends of the sequencing reads. A significant drop in the number of 5' ends at a specific position is indicative of a 2'-O-methylation at the preceding nucleotide.

    • Specialized bioinformatic tools can be used to calculate a "methylation score" for each nucleotide position.

RiboMethSeq_Workflow

Workflow for RiboMethSeq analysis.

Implications for Drug Development

The critical role of TrmH and the Gm18 modification in bacterial immune evasion makes this pathway an attractive target for the development of novel antibacterial agents. Inhibitors of TrmH could potentially "unmask" pathogenic bacteria to the host immune system, rendering them more susceptible to clearance. Such a therapeutic strategy would not directly kill the bacteria but would instead act as an "immune sensitizer," working in concert with the host's natural defenses.

Further research into the structure and function of TrmH enzymes from various pathogenic bacteria is essential for the rational design of specific and potent inhibitors.

Conclusion

The synthesis of guanosine-2'-monophosphate in bacteria is a nuanced process, intrinsically linked to the post-transcriptional modification of tRNA. The resulting 2'-O-methylguanosine at position 18 is not merely a structural embellishment but a key determinant in the intricate dance between bacteria and their hosts. By elucidating the mechanisms of Gm18 synthesis and its role in immune evasion, we open new avenues for understanding bacterial pathogenesis and developing innovative therapeutic strategies. The unresolved questions surrounding the catabolism and potential salvage of this modified nucleotide highlight the dynamic and still partially uncharted landscape of bacterial RNA metabolism.

References

  • Purta, E., O'Connor, M., & Bujnicki, J. M. (2020). Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. Nucleic Acids Research, 48(22), 12833–12844. [Link]

  • Hori, H. (2014). Examining the Gm18 and m1G Modification Positions in tRNA Sequences. BioMed Research International, 2014, 1-7. [Link]

  • Hori, H., Ochi, A., & Ohtomo, A. (2019). Escherichia coli tRNA (Gm18) methyltransferase (TrmH) requires the correct localization of its methylation site (G18) in the D-loop for efficient methylation. Journal of Biochemistry, 166(6), 497-507. [Link]

  • Ochi, A., Hori, H., & Ohtomo, A. (2013). The catalytic domain of topological knot tRNA methyltransferase (TrmH) discriminates between substrate tRNA and nonsubstrate tRNA via an induced-fit process. Journal of Biological Chemistry, 288(35), 25295-25304. [Link]

  • Galburt, E. A. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation. Methods in Molecular Biology, 1562, 103-113. [Link]

  • Jäschke, A., & Helm, M. (2018). In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme. Journal of Visualized Experiments, (132), 56988. [Link]

  • Gehrig, S., Eberle, M. E., Botschen, F., Rimbach, K., Eberle, F., Eigenbrod, T., ... & Dalpke, A. H. (2012). The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition. The Journal of experimental medicine, 209(1), 7-14. [Link]

  • Bio-protocol. (n.d.). tRNA methyl transfer assay. Bio-protocol. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2HMA: The Crystal Structure of tRNA (5-Methylaminomethyl-2-Thiouridylate)-Methyltransferase TrmU from Streptococcus pneumoniae. RCSB Protein Data Bank. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 2'-O-methylation. In Wikipedia. Retrieved from [Link]

  • Biondi, E. G., & Rudd, K. E. (2018). Nucleotide salvage. In EcoSal Plus. [Link]

  • Rejman, D., Klicnar, T., & Zbornikova, E. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta, 205, 120161. [Link]

  • Marchand, V., Ayadi, L., & Motorin, Y. (2020). Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq. Frontiers in Bioengineering and Biotechnology, 8, 80. [Link]

  • Ochi, A., Hori, H., & Ohtomo, A. (2013). The catalytic domain of topological knot tRNA methyltransferase (TrmH) discriminates between substrate tRNA and nonsubstrate tRNA via an induced-fit process. Journal of Biological Chemistry, 288(35), 25295-25304. [Link]

  • Van der Verren, S. E., & Van der Heden van Noort, G. J. (2020). Insights into the Metabolism, Signaling, and Physiological Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Bacteria. Journal of Molecular Biology, 432(11), 3355-3367. [Link]

Sources

Function of 2',3'-cGMP as a second messenger in signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2',3'-Cyclic Guanosine Monophosphate (2',3'-cGMP) as a Second Messenger in Cellular Signaling

Authored by a Senior Application Scientist

Foreword: A Paradigm Shift in Cyclic Nucleotide Signaling

For decades, the field of second messenger signaling has been dominated by the canonical 3',5'-cyclic nucleotides, such as 3',5'-cAMP and 3',5'-cGMP. However, emerging research has brought a lesser-known isomer, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), out of the shadows and into the spotlight as a molecule with distinct biological origins and functions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2',3'-cGMP, from its synthesis and metabolism to its burgeoning role as a signaling molecule. We will delve into the current understanding of its physiological significance, the experimental methodologies to interrogate its function, and the critical unanswered questions that will drive future discoveries in this exciting field.

The Genesis of a Non-Canonical Second Messenger: Synthesis and Metabolism of 2',3'-cGMP

Unlike its well-studied counterpart, 3',5'-cGMP, which is synthesized from GTP by guanylyl cyclases, 2',3'-cGMP is primarily understood to be a product of RNA degradation.[1] This fundamental difference in origin dictates a distinct set of cellular conditions under which 2',3'-cGMP levels are likely to rise, such as during tissue injury or cellular stress, which can trigger the breakdown of RNA.[1]

The 2',3'-cGMP-Guanosine Pathway

Once formed, 2',3'-cGMP is metabolized by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) .[1][2] CNPase specifically hydrolyzes the 3'-phosphoester bond of 2',3'-cyclic nucleotides, converting 2',3'-cGMP into 2'-GMP and 3'-GMP.[1][2] These monophosphates are subsequently metabolized to guanosine.[1][2] This metabolic cascade is now recognized as the 2',3'-cGMP-guanosine pathway .[1][2] The end-product, guanosine, is known to have cytoprotective effects, suggesting that the physiological role of 2',3'-cGMP may be intrinsically linked to cellular protection and repair mechanisms.[1]

The following diagram illustrates the established metabolic pathway for 2',3'-cGMP.

G1 RNA RNA cGMP 2',3'-cGMP RNA->cGMP RNA Degradation (e.g., Tissue Injury) CNPase CNPase cGMP->CNPase GMPs 2'-GMP & 3'-GMP CNPase->GMPs Hydrolysis Guanosine Guanosine GMPs->Guanosine Metabolism

Caption: The 2',3'-cGMP-Guanosine Metabolic Pathway.

The Elusive Signaling Function of 2',3'-cGMP

While the metabolic fate of 2',3'-cGMP is becoming clearer, its direct role as a second messenger in signaling cascades remains an active area of investigation. In contrast to its adenosine counterpart, 2',3'-cAMP, which has been shown to induce mitochondrial permeability transition and promote the formation of stress granules, 2',3'-cGMP does not appear to significantly influence these processes.[1] This suggests that 2',3'-cGMP may have unique, yet-to-be-identified effector proteins and downstream signaling pathways.

Distinguishing 2',3'-cGMP from its Isomer and a Related Cyclic Dinucleotide

It is critical to distinguish 2',3'-cGMP from two other important cyclic nucleotides to avoid confusion in experimental design and data interpretation:

  • 3',5'-cGMP: The canonical second messenger synthesized by guanylyl cyclases in response to stimuli like nitric oxide (NO) and natriuretic peptides.[3][4] It activates protein kinase G (PKG), cyclic nucleotide-gated ion channels (CNGs), and is degraded by phosphodiesterases (PDEs).[3][5][6]

  • 2'3'-cGAMP (cyclic GMP-AMP): A cyclic dinucleotide synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA.[7][8] 2'3'-cGAMP is a key activator of the STING (stimulator of interferon genes) pathway, leading to an innate immune response.[7][8][9]

The distinct synthesis and effector pathways of these molecules are summarized in the table below.

Feature2',3'-cGMP 3',5'-cGMP 2'3'-cGAMP
Precursor RNAGTPATP & GTP
Synthesizing Enzyme RNases (during degradation)Guanylyl CyclasecGAS
Primary Stimulus RNA breakdown (e.g., cell stress/injury)Nitric Oxide, Natriuretic PeptidesCytosolic dsDNA
Known Effector(s) Largely unknownPKG, CNG channels, PDEsSTING
Primary Signaling Role Emerging, linked to the 2',3'-cGMP-guanosine pathwayVasodilation, phototransduction, etc.[3][10]Innate immunity[8][9]

Methodologies for the Study of 2',3'-cGMP

The accurate detection and quantification of 2',3'-cGMP are paramount to elucidating its function. Given its isomeric nature with the highly abundant 3',5'-cGMP, methodologies with high specificity are required.

Gold Standard for Detection: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the current gold standard for the analysis of 2',3'-cGMP in biological samples.[1][2] This technique offers the necessary chromatographic resolution to separate 2',3'-cGMP from 3',5'-cGMP and the sensitivity of mass spectrometry for accurate quantification.[1]

Experimental Protocol: UPLC-MS/MS Quantification of 2',3'-cGMP in Urine

This protocol is adapted from studies that have successfully measured 2',3'-cGMP in mammalian urine.[1][2]

1. Sample Collection and Preparation:

  • Collect urine samples and immediately heat them to 100°C for 90 seconds to inactivate enzymes that could degrade 2',3'-cGMP.[1]
  • Cool the samples on ice and store them at -80°C until analysis.[1]
  • Prior to analysis, thaw the samples and dilute them with ultrapure water. Centrifuge to pellet any precipitates.

2. UPLC Separation:

  • Utilize a reverse-phase C18 column suitable for polar analytes.
  • Employ a gradient elution program with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient should be optimized to achieve baseline separation of 2',3'-cGMP and 3',5'-cGMP.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
  • The most prominent mass transition for 2',3'-cGMP is m/z 346 → 152.[1]
  • Monitor this transition at the specific retention time determined for a 2',3'-cGMP standard to confirm its identity and quantify its abundance.

4. Data Analysis:

  • Generate a standard curve using known concentrations of authentic 2',3'-cGMP.
  • Calculate the concentration of 2',3'-cGMP in the biological samples by interpolating their peak areas from the standard curve.

The following workflow diagram illustrates the key steps in the UPLC-MS/MS analysis of 2',3'-cGMP.

G2 cluster_workflow UPLC-MS/MS Workflow for 2',3'-cGMP Quantification SamplePrep Sample Preparation (Heat Inactivation, Dilution) UPLC UPLC Separation (Isomer Resolution) SamplePrep->UPLC MSMS MS/MS Detection (MRM: m/z 346 → 152) UPLC->MSMS DataAnalysis Data Analysis (Quantification via Standard Curve) MSMS->DataAnalysis

Caption: Key stages of UPLC-MS/MS for 2',3'-cGMP analysis.

Future Directions and Unanswered Questions

The study of 2',3'-cGMP is a nascent field with immense potential for discovery. Key areas for future research include:

  • Identification of 2',3'-cGMP Effector Proteins: The discovery of proteins that specifically bind 2',3'-cGMP is crucial to unravel its direct signaling functions. Techniques such as affinity chromatography-mass spectrometry using 2',3'-cGMP analogs could be employed.

  • Elucidation of the 2',3'-cGMP "Signalosome": Understanding the cellular machinery that regulates the synthesis and degradation of 2',3'-cGMP will provide insights into the spatiotemporal dynamics of its signaling.

  • Pharmacological Modulation of the 2',3'-cGMP Pathway: The development of specific inhibitors or activators of CNPase and other enzymes in the pathway will be essential for probing the physiological and pathophysiological roles of 2',3'-cGMP.

  • Therapeutic Potential: Given the cytoprotective nature of its downstream metabolite, guanosine, exploring the therapeutic potential of modulating the 2',3'-cGMP-guanosine pathway in diseases characterized by tissue injury and cellular stress is a promising avenue.

Conclusion

2',3'-cGMP is emerging as a non-canonical second messenger with a distinct metabolic pathway and, likely, unique signaling functions. While much remains to be discovered, the established 2',3'-cGMP-guanosine pathway points towards a role in cellular protection and stress responses. The continued application of advanced analytical techniques and innovative biochemical approaches will be instrumental in fully elucidating the role of this intriguing molecule in health and disease, potentially paving the way for novel therapeutic strategies.

References

  • Jackson, E. K., et al. (2019). 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 316(5), R783-R790. [Link]

  • Wikipedia. (2023). Cyclic guanosine monophosphate. [Link]

  • Animated biology With arpan. (2023). cGMP as a second messenger | the NO cGMP pathway | cGMP and phototransduction. YouTube. [Link] (Note: A representative, non-working URL is used as the original may not be stable long-term; the citation refers to the general content of such educational videos).

  • Garmaroudi, F. S., et al. (2016). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology, 12(3), e1004822. [Link]

  • Jackson, E. K., et al. (2019). 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway. PubMed, 30789788. [Link]

  • Wikipedia. (2023). Cyclic GMP-AMP synthase. [Link]

  • Deranged Physiology. (2024). Cyclic GMP (cGMP). [Link]

  • Tal, N., et al. (2023). Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates in Bacteria. Journal of Bacteriology, 205(11), e00227-23. [Link]

  • Li, Y., et al. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression. Acta Pharmacologica Sinica, 45(1), 1-12. [Link]

  • KEGG PATHWAY Database. (2025). [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. [Link]

  • BIOLOG Life Science Institute. (n.d.). 2',3'-cGMP. [Link]

  • Fu, Y., et al. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology, 198, 114934. [Link]

  • Hofmann, F., et al. (2009). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Pharmacological Reviews, 61(1), 1-19. [Link]

Sources

Enzymatic synthesis and biosynthesis of 2'-GMP

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enzymatic Synthesis and Biosynthesis of Guanosine Monophosphate

Introduction

Guanosine monophosphate (GMP) is a pivotal ribonucleotide involved in a myriad of critical cellular functions. As a monomeric unit of RNA, a precursor for the energy currency molecule guanosine triphosphate (GTP), and a key component in cellular signaling pathways, the precise regulation of its synthesis is paramount to cellular homeostasis.[1][2] While the 5'-isomer (5'-GMP) is the canonical product of the primary biosynthetic pathway and the form predominantly utilized in these core processes, the 2'-isomer (2'-GMP) also emerges in specific biological contexts, often related to RNA processing and repair.

This technical guide offers a comprehensive exploration of both the biological and in vitro enzymatic pathways for producing guanosine monophosphate. We will first dissect the highly regulated de novo biosynthetic route that culminates in the production of 5'-GMP. Subsequently, we will delve into the enzymatic machinery and methodologies for in vitro synthesis, providing actionable protocols for researchers. Finally, we will explore the less conventional enzymatic activities that may lead to the formation of 2'-GMP, shedding light on its potential roles in RNA metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of GMP synthesis, from fundamental biochemistry to practical application.

Part 1: The Biosynthesis of 5'-Guanosine Monophosphate

The cellular production of 5'-GMP occurs through the de novo purine biosynthetic pathway, a multi-step process that constructs the purine ring from simpler metabolic precursors.[1][3] The pathway begins with D-ribose 5'-phosphate and culminates in the formation of inosine monophosphate (IMP), which serves as a crucial branch-point intermediate.[3][4] From IMP, two distinct branches lead to the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), ensuring a balanced supply of both essential purine nucleotides.[4][5]

From IMP to GMP: A Two-Step Conversion

The conversion of IMP to GMP is a two-enzyme process that introduces the characteristic amino group at the C2 position of the purine ring.[5]

  • Oxidation of IMP to Xanthosine Monophosphate (XMP): The first committed step is catalyzed by IMP dehydrogenase (IMPDH) . This enzyme facilitates the NAD+-dependent oxidation of IMP to XMP.[5] This reaction is a critical control point and is often a target for immunosuppressive and antiviral drugs.

  • Amination of XMP to GMP: The final step is catalyzed by GMP Synthetase (GMPS) , a glutamine amidotransferase.[6][7] This enzyme couples the hydrolysis of glutamine to yield ammonia with the ATP-dependent amination of XMP to form GMP.[5]

The intricate mechanism of GMP Synthetase (GMPS)

GMP Synthetase is a fascinating bifunctional enzyme, typically composed of two distinct catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain.[6]

  • GATase Domain: This domain is responsible for hydrolyzing L-glutamine to produce L-glutamate and ammonia.[6]

  • ATPPase Domain: This domain binds ATP and XMP. It catalyzes the activation of XMP by transferring an AMP moiety from ATP to the C2 position of XMP, forming an adenyl-XMP intermediate.[6]

The two domains are connected by a channel that facilitates the transfer of the newly generated ammonia from the GATase active site to the ATPPase active site.[6] Here, the ammonia performs a nucleophilic attack on the adenyl-XMP intermediate, displacing the AMP and forming GMP.[6] The binding of ATP and XMP to the ATPPase domain allosterically activates the GATase domain, ensuring the coordinated production and utilization of ammonia.[6]

cluster_enzymes Enzymatic Conversions cluster_inputs Co-substrates & Energy IMP Inosine Monophosphate (IMP) IMPDH IMP Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase (GMPS) XMP->GMPS GMP Guanosine Monophosphate (5'-GMP) IMPDH->XMP NADH NADH + H+ IMPDH->NADH GMPS->GMP Glutamate Glutamate GMPS->Glutamate AMP_PPi AMP + PPi GMPS->AMP_PPi NAD NAD+ NAD->IMPDH Glutamine Glutamine Glutamine->GMPS ATP ATP ATP->GMPS

Caption: Biosynthetic pathway from IMP to 5'-GMP.

Regulation of GMP Biosynthesis

The de novo purine pathway is tightly regulated to maintain appropriate intracellular nucleotide pools and conserve cellular resources. Regulation occurs at multiple levels:

  • Feedback Inhibition: The primary regulatory mechanism is feedback inhibition. GMP acts as an allosteric inhibitor of IMP dehydrogenase, the first enzyme in its specific branch.[3] Furthermore, both AMP and GMP feedback-inhibit the initial committed step of the overall purine pathway, the formation of 5'-phosphoribosylamine, preventing the unnecessary synthesis of IMP when purine levels are high.[8]

  • Substrate Availability: The availability of precursors, particularly 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), also influences the overall rate of purine synthesis.[9]

  • Reciprocal Substrate Requirement: There is an elegant cross-regulation between the AMP and GMP branches. The synthesis of GMP from XMP requires ATP, while the synthesis of AMP from IMP requires GTP.[4] This reciprocal requirement helps to balance the production of the two purine nucleotides.[4]

Part 2: Enzymatic Synthesis of 5'-GMP (In Vitro)

The in vitro synthesis of 5'-GMP using purified enzymes offers a high degree of control and specificity, yielding a product free from cellular contaminants. The two-step conversion from IMP can be replicated in a controlled laboratory setting.

Experimental Protocol: Two-Step Synthesis of 5'-GMP from IMP

This protocol outlines the sequential conversion of IMP to XMP, followed by the conversion of XMP to GMP. For optimal yield, a two-pot synthesis is recommended to provide ideal conditions for each enzyme.

Step 1: Synthesis of XMP from IMP using IMP Dehydrogenase

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components to the specified final concentrations:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 10 mM MgCl₂

    • 5 mM Inosine Monophosphate (IMP)

    • 10 mM NAD+

    • 1 mM Dithiothreitol (DTT)

  • Enzyme Addition: Add purified IMP Dehydrogenase to a final concentration of 0.1 - 0.5 µM. The optimal concentration should be determined empirically based on enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the conversion of IMP to XMP using High-Performance Liquid Chromatography (HPLC) with a suitable anion-exchange or reverse-phase C18 column.

  • Reaction Termination: Once the conversion is complete (typically >95%), the reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by proceeding directly to the next step after adjusting the buffer conditions.

Step 2: Synthesis of 5'-GMP from XMP using GMP Synthetase

  • Reaction Mixture Adjustment: To the reaction mixture containing the newly synthesized XMP, add the following components to the specified final concentrations:

    • 20 mM L-Glutamine

    • 10 mM ATP

    • Adjust pH to ~8.5 if necessary.

  • Enzyme Addition: Add purified GMP Synthetase to a final concentration of 0.1 - 0.5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for an additional 2-4 hours.

  • Monitoring and Termination: Monitor the formation of GMP from XMP via HPLC. Terminate the reaction by heat inactivation or by adding an equal volume of cold ethanol to precipitate the enzyme.

  • Purification: The final product, 5'-GMP, can be purified from the reaction mixture using preparative HPLC or anion-exchange chromatography.

Causality Behind Experimental Choices
  • Buffer and pH: Tris-HCl at a pH of 8.0-8.5 provides an optimal environment for both IMPDH and GMPS activity.

  • Ions: MgCl₂ is crucial as Mg²⁺ is a required cofactor for the ATP-dependent activity of GMP Synthetase.[6] KCl is included to maintain ionic strength.

  • DTT: The reducing agent DTT is included to protect enzyme sulfhydryl groups from oxidation, thereby preserving catalytic activity.

  • Substrate Concentrations: Substrate concentrations are chosen to be well above the reported Kₘ values for the enzymes to ensure near-maximal reaction velocity.

cluster_step1 Step 1: IMP to XMP cluster_step2 Step 2: XMP to GMP Mix1 Prepare Reaction Mix 1 (IMP, NAD+, Buffer) Add_IMPDH Add IMP Dehydrogenase Mix1->Add_IMPDH Incubate1 Incubate at 37°C Add_IMPDH->Incubate1 Monitor1 Monitor via HPLC Incubate1->Monitor1 Mix2 Add Glutamine & ATP to Reaction Mix Monitor1->Mix2 Add_GMPS Add GMP Synthetase Mix2->Add_GMPS Incubate2 Incubate at 37°C Add_GMPS->Incubate2 Monitor2 Monitor via HPLC Incubate2->Monitor2 Purify Purify 5'-GMP (e.g., Chromatography) Monitor2->Purify

Caption: Workflow for in vitro enzymatic synthesis of 5'-GMP.

Quantitative Data Summary

The kinetic parameters of the key enzymes can vary depending on the source organism and experimental conditions. The following table provides representative values.

EnzymeSubstrateKₘ (µM)k_cat (s⁻¹)Source Organism
IMP DehydrogenaseIMP10 - 501 - 5Escherichia coli
IMP DehydrogenaseNAD+50 - 2001 - 5Escherichia coli
GMP SynthetaseXMP5 - 202 - 10Escherichia coli
GMP SynthetaseATP50 - 3002 - 10Escherichia coli
GMP SynthetaseGlutamine>10002 - 10Escherichia coli

Note: These values are approximate and for illustrative purposes. Actual values should be obtained from specific literature sources for the enzyme being used.

Part 3: The Formation of 2'-Guanosine Monophosphate

Unlike 5'-GMP, 2'-GMP is not a product of the canonical de novo biosynthetic pathway. Its presence in cells is typically associated with RNA processing, modification, and repair, where enzymatic activities can generate or act upon nucleotides with non-standard phosphate linkages.

Potential Enzymatic Origins of 2'-GMP

The formation of 2'-GMP is often a consequence of enzymatic activities that handle RNA intermediates with 2',3'-cyclic phosphate ends.

1. RNA Ligation and Repair via RtcB

The RNA ligase RtcB is a key enzyme in pathways such as tRNA splicing and the unfolded protein response.[10][11] RtcB ligates RNA strands that have 3'-phosphate and 5'-hydroxyl ends.[12][13] Interestingly, RtcB has also been shown to possess an intrinsic 2',3'-cyclic phosphodiesterase (CPDase) activity.[14] This activity hydrolyzes a 2',3'-cyclic phosphate to a 3'-monophosphate, which is the substrate for the subsequent ligation step.[14]

While the primary product of this CPDase activity is a 3'-phosphate, the potential for hydrolysis to yield a 2'-phosphate under certain conditions or by related enzymes cannot be entirely ruled out. The cleavage of an RNA strand by some ribonucleases can produce a terminal 2',3'-cyclic guanosine monophosphate, which, if released and subsequently hydrolyzed, could be a source of 2'-GMP or 3'-GMP.

The ligation mechanism of RtcB is unique and proceeds through a covalent enzyme-(histidinyl)-GMP intermediate, highlighting the enzyme's interaction with guanine nucleotides.[12]

2. tRNA 5'-End Repair by Thg1-Like Proteins (TLPs)

In some organisms, tRNAHis Guanylyltransferase (Thg1) and Thg1-like proteins (TLPs) are responsible for adding a G-1 nucleotide to the 5'-end of tRNAHis, a reaction that proceeds in the reverse 3'→5' direction.[15][16][17] These enzymes can also function in tRNA 5'-end repair pathways.[18] The mechanism involves the activation of the 5'-monophosphorylated tRNA by ATP, followed by the nucleophilic attack of an incoming GTP.[17][19] While this pathway is primarily associated with tRNA maturation, the unusual biochemistry demonstrates the diverse ways cells manipulate guanine nucleotides and their linkages, providing a plausible evolutionary context for enzymes that could generate 2'-phosphorylated products.

In Vitro Enzymatic Synthesis of 2'-GMP

Direct enzymatic synthesis of 2'-GMP is not a standard procedure due to the overwhelming specificity of most kinases and synthetases for the 5' position. However, one could envision a multi-step chemo-enzymatic approach:

  • Synthesis of Guanosine: Produce guanosine via enzymatic hydrolysis of 5'-GMP using a 5'-nucleotidase.

  • Regioselective Phosphorylation: Employ a specialized kinase with relaxed regioselectivity or a chemically modified phosphorylating agent to preferentially phosphorylate the 2'-hydroxyl group of guanosine.

  • Hydrolysis of Cyclic Intermediates: An alternative route involves the synthesis of 2',3'-cyclic GMP, followed by highly specific enzymatic or chemical hydrolysis to open the cyclic phosphate, yielding a mixture of 2'-GMP and 3'-GMP that would require subsequent purification.

Currently, the most practical route for obtaining 2'-GMP for research purposes is through direct chemical synthesis or commercial purchase.[20]

Conclusion

The synthesis of guanosine monophosphate is a cornerstone of cellular metabolism, characterized by elegant and tightly regulated biosynthetic pathways. The de novo synthesis of 5'-GMP via the conversion of IMP is a well-understood process, driven by the sequential actions of IMP dehydrogenase and the complex, allosterically regulated GMP synthetase. This pathway is readily adaptable for in vitro enzymatic synthesis, providing a robust method for producing high-purity 5'-GMP.

In contrast, 2'-GMP is a non-canonical isomer whose origins are linked to the intricate world of RNA processing and repair. Enzymes like RtcB, with their ability to handle 2',3'-cyclic phosphate intermediates, represent the most likely biological source of such molecules. While direct, high-yield enzymatic synthesis of 2'-GMP remains a significant challenge, understanding the enzymes that operate at the interface of RNA metabolism and nucleotide biochemistry provides critical insights for future research and the potential development of novel enzymatic tools. This guide provides the foundational knowledge for professionals in drug development and biochemical research to both understand and harness these powerful enzymatic systems.

References
  • MDPI. (n.d.). GMP Synthetase: Allostery, Structure, and Function. Retrieved from [Link]

  • Wikipedia. (n.d.). GMP synthase. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanosine monophosphate. Retrieved from [Link]

  • Catalyst University. (2019, March 9). Nucleotide Metabolism | Purine Biosynthesis 2: IMP to AMP & GMP [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Enzymatic synthesis of 2′-ara and 2′-deoxy analogues of c-di-GMP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cyclic GMP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GMPS guanosine monophosphate synthase [ (human)]. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanosine monophosphate (GMP) synthase catalyses the conversion of.... Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of 2'-ara and 2'-deoxy analogues of c-di-GMP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 8). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Retrieved from [Link]

  • PubMed. (n.d.). REGULATION AND COORDINATION OF PURINE AND PYRIMIDINE BIOSYNTHESES IN YEAST. I. REGULATION OF PURINE BIOSYNTHESIS AND ITS RELATION TO TRANSIENT CHANGES IN INTRACELLULAR NUCLEOTIDE LEVELS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tRNA 5′-end repair activities of tRNAHis guanylyltransferase (Thg1)-like proteins from Bacteria and Archaea. Retrieved from [Link]

  • ResearchGate. (2016, March 25). Template-dependent nucleotide addition in the reverse (3'-5') direction by Thg1-like protein. Retrieved from [Link]

  • PNAS. (n.d.). RNA ligase RtcB splices 3′-phosphate and 5′-OH ends via covalent RtcB-(histidinyl)-GMP and polynucleotide-(3′)pp(5′)G intermediates. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Purine Biosynthesis. Retrieved from [Link]

  • Knowledge Bank. (n.d.). Characterization of a Thg1-Like Protein in Dictyostelium discoideum. Retrieved from [Link]

  • Catalyst University. (2017, April 20). Regulation of Purine Biosynthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). RTCB. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclic guanosine monophosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guanosine Monophosphate. Retrieved from [Link]

  • PLOS One. (n.d.). Structural Studies of a Bacterial tRNAHIS Guanylyltransferase (Thg1)-Like Protein, with Nucleotide in the Activation and Nucleotidyl Transfer Sites. Retrieved from [Link]

  • ResearchGate. (2023, November 7). (PDF) Insights into the structure and function of the RNA ligase RtcB. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • SpringerLink. (2023, November 7). Insights into the structure and function of the RNA ligase RtcB. Retrieved from [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of GTP addition in the reverse (3′–5′) direction by human tRNAHis guanylyltransferase. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to cGMP Quantification: LC-MS/MS vs. Enzyme Immunoassay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular signaling and drug development, the accurate quantification of second messengers is paramount. Cyclic guanosine monophosphate (cGMP) is a critical intracellular signaling molecule involved in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] As such, the precise measurement of cGMP levels is essential for researchers investigating these pathways and for professionals in drug development exploring new therapeutic avenues, such as the development of phosphodiesterase (PDE) inhibitors.[1]

This guide provides an in-depth comparison of the two predominant analytical techniques for cGMP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA). We will delve into the fundamental principles of each method, present a head-to-head comparison of their performance characteristics with supporting experimental data, and provide detailed experimental protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make an informed decision on the most suitable method for their specific research needs.

The cGMP Signaling Pathway: A Brief Overview

Before we compare the analytical techniques, it is crucial to understand the biological context of cGMP. The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs).[1][3]

  • Synthesis: Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylate cyclases (pGCs) are activated by natriuretic peptides.[3][4]

  • Action: cGMP exerts its effects primarily through three targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated PDEs.[5]

  • Degradation: PDEs hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-GMP.

This dynamic interplay of synthesis and degradation dictates the localized and transient nature of cGMP signaling.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activate NPs Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC activate cGMP cGMP pGC->cGMP synthesize sGC->cGMP synthesize GTP GTP GTP->pGC substrate GTP->sGC substrate PDEs Phosphodiesterases (PDEs) cGMP->PDEs substrate PKG Protein Kinase G (PKG) cGMP->PKG activate IonChannels cGMP-gated Ion Channels cGMP->IonChannels activate 5GMP 5'-GMP (inactive) PDEs->5GMP degrade to Downstream Downstream Physiological Effects PKG->Downstream IonChannels->Downstream

Caption: The cGMP signaling pathway, illustrating synthesis, action, and degradation.

Principles of Quantification: A Tale of Two Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[6][7] The core principle involves three key steps:

  • Chromatographic Separation (LC): A liquid sample is injected into a column packed with a stationary phase. As the sample travels through the column with a mobile phase, its components separate based on their physicochemical properties (e.g., polarity, size). This step is crucial for separating cGMP from other potentially interfering molecules in the biological matrix.

  • Ionization: The separated components exiting the LC column are ionized, typically using electrospray ionization (ESI). ESI creates charged droplets from which ions of the analyte (cGMP) are generated.

  • Mass Analysis (MS/MS): The ionized cGMP molecules are then guided into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects for the parent ion of cGMP based on its mass-to-charge ratio (m/z). These selected ions are then fragmented in the second quadrupole (Q2), a collision cell. The resulting fragment ions are then analyzed in the third quadrupole (Q3), providing a highly specific "fingerprint" for cGMP. This process of selecting a parent ion and then a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and is the basis for the high specificity of the technique.[8]

The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₀,¹⁵N₅-cGMP, is a cornerstone of robust LC-MS/MS quantification.[8] The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the endogenous cGMP. By measuring the ratio of the analyte to the SIL-IS, any variability in sample preparation, injection volume, or ionization efficiency can be accurately corrected for, leading to high precision and accuracy.[9]

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation, SPE) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC ESI Electrospray Ionization (Ion Generation) LC->ESI Q1 Q1: Parent Ion Selection (m/z of cGMP) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Fragment Ion Selection (Specific cGMP Fragment) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Quantification) Detector->Data

Caption: A simplified workflow of cGMP quantification by LC-MS/MS.

Enzyme Immunoassay (EIA)

Enzyme Immunoassays, a type of Enzyme-Linked Immunosorbent Assay (ELISA), are ligand-binding assays that rely on the specific recognition of an antigen (cGMP) by an antibody.[10][11] The most common format for small molecule quantification like cGMP is a competitive EIA.[1][8] The principle is as follows:

  • Competition: A known amount of enzyme-labeled cGMP (the tracer) and the unknown amount of cGMP in the sample compete for a limited number of binding sites on a cGMP-specific antibody that is immobilized on a solid support (e.g., a microplate well).

  • Separation: After an incubation period, the unbound components are washed away.

  • Detection: A substrate for the enzyme is added. The enzyme converts the substrate into a colored, fluorescent, or luminescent product.

  • Quantification: The intensity of the signal is inversely proportional to the amount of cGMP in the original sample.[1] A standard curve is generated using known concentrations of cGMP, and the concentration in the unknown samples is determined by interpolating from this curve.

To enhance sensitivity, some EIA kits include an acetylation step.[12] Acetylation of cGMP in both the standards and samples can increase the affinity of the antibody for cGMP, thereby improving the assay's sensitivity.[12]

EIA_Workflow Well Microplate Well with Immobilized Anti-cGMP Antibody Competition Competitive Binding Well->Competition Sample Sample containing 'free' cGMP Sample->Competition Tracer Enzyme-labeled cGMP (Tracer) Tracer->Competition Wash Wash Step (Remove Unbound) Competition->Wash Substrate Add Substrate Wash->Substrate Signal Signal Generation (Colorimetric/Fluorometric) Substrate->Signal Detection Read Signal Signal->Detection

Caption: The principle of a competitive enzyme immunoassay for cGMP quantification.

Head-to-Head Comparison: Performance and Practicality

The choice between LC-MS/MS and EIA for cGMP quantification is not merely a matter of preference but a decision that should be driven by the specific requirements of the study. Here, we compare the two techniques across several key performance and practical parameters.

FeatureLC-MS/MSEnzyme Immunoassay (EIA)
Specificity Very High (based on mass and fragmentation)Variable (dependent on antibody cross-reactivity)
Sensitivity HighModerate to High (can be enhanced with acetylation)
Accuracy HighModerate to High
Precision High (low %CV)Moderate (higher %CV)
Throughput ModerateHigh
Matrix Effects Potential for ion suppression/enhancementPotential for interference from matrix components
Cross-reactivity Not an issueA significant concern with structurally similar molecules
Multiplexing Can simultaneously measure other analytes (e.g., cAMP)Typically single-analyte measurement
Cost (per sample) HigherLower
Instrumentation Cost HighLow
Expertise Required HighLow to Moderate
A Deeper Dive into the Data

A study directly comparing a validated LC-MS/MS method with a commercial EIA kit for the quantification of cGMP in human plasma provides compelling quantitative insights.[8][13]

ParameterLC-MS/MSEnzyme Immunoassay (EIA)
Linear Range 0.5 - 20 ng/mLNot explicitly stated, but generally narrower
Intra-assay Precision (%CV) 6 - 10.1%17.9 - 27.1%
Inter-assay Precision (%CV) 5.6 - 8.1%15.1 - 39.5%
Intra-assay Accuracy (%RE) -3.6% to 7.3%-4.9% to 24.5%
Inter-assay Accuracy (%RE) -2.1% to 6.3%-30.8% to 4.37%

CV: Coefficient of Variation; RE: Relative Error

These data clearly demonstrate the superior precision and accuracy of the LC-MS/MS method.[8][13] The significantly lower %CV values for both intra- and inter-assay precision indicate a more reproducible and reliable quantification.[8] Furthermore, the study noted a poor correlation between the cGMP concentrations measured by the two methods, particularly at the lower limits of detection (R² = 0.197), suggesting that the EIA may be less reliable for samples with low cGMP levels.[8]

Key Considerations for Method Selection

Specificity and Cross-Reactivity: The high specificity of LC-MS/MS, derived from its ability to separate molecules based on their mass-to-charge ratio and fragmentation pattern, is a significant advantage.[6] This makes it the gold standard when absolute certainty of analyte identity is required. EIAs, on the other hand, are susceptible to cross-reactivity, where the antibody may bind to molecules structurally similar to cGMP, such as other cyclic nucleotides (e.g., cAMP) or their analogs.[10][14] This can lead to an overestimation of the true cGMP concentration.[14] While some EIA kits utilize monoclonal antibodies to improve selectivity, the potential for cross-reactivity remains a critical consideration that must be experimentally validated.[1][15]

Matrix Effects: While LC-MS/MS is highly specific, it is not immune to the influence of the sample matrix.[16] Co-eluting compounds from the biological matrix can interfere with the ionization of cGMP, leading to ion suppression or enhancement, which can negatively impact accuracy and precision.[16][17] Careful method development, including efficient sample preparation and the use of a SIL-IS, is crucial to mitigate these effects.[18] EIAs can also be affected by matrix components that may interfere with the antibody-antigen binding.[14]

Throughput and Cost: For large-scale screening studies where high throughput is essential and cost is a major consideration, EIA is often the more practical choice. EIA kits are relatively inexpensive, and the workflow is amenable to automation, allowing for the analysis of a large number of samples in a short period. LC-MS/MS, while offering superior analytical performance, has a lower throughput and higher per-sample cost, and requires a significant upfront investment in instrumentation.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the quantification of cGMP using both LC-MS/MS and EIA. These should be considered as templates and may require optimization for specific sample types and laboratory conditions.

LC-MS/MS Protocol for cGMP in Human Plasma

This protocol is based on a validated method and emphasizes the importance of a stable isotope-labeled internal standard.[8]

1. Materials and Reagents:

  • cGMP standard

  • ¹³C₁₀,¹⁵N₅-cGMP (SIL-IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL in water). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate cGMP from matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • MRM Transitions:

    • cGMP: e.g., m/z 344.1 -> 150.0

    • ¹³C₁₀,¹⁵N₅-cGMP: e.g., m/z 359.1 -> 155.0

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of cGMP to SIL-IS against the concentration of the cGMP standards.

  • Determine the concentration of cGMP in the samples by interpolating their peak area ratios from the calibration curve.

Competitive EIA Protocol for cGMP

This protocol is a general representation of a typical commercial EIA kit. Always refer to the manufacturer's specific instructions.[19]

1. Materials and Reagents (provided in a typical kit):

  • cGMP standard

  • cGMP-enzyme conjugate (tracer)

  • cGMP antibody

  • Wash buffer concentrate

  • Substrate solution

  • Stop solution

  • Microplate pre-coated with a secondary antibody

2. Sample Preparation:

  • Samples may require purification or dilution to fall within the assay's dynamic range.

  • For tissue samples, homogenization followed by centrifugation is necessary.

  • For plasma, a deproteinization step may be required.

  • Optional Acetylation for Increased Sensitivity:

    • To 50 µL of each standard and sample, add 5 µL of the acetylating reagent.

    • Incubate for the time specified in the kit protocol.

3. Assay Procedure:

  • Add 50 µL of each standard, control, and sample to the appropriate wells of the microplate.

  • Add 50 µL of the cGMP-enzyme conjugate to each well.

  • Add 50 µL of the cGMP antibody to each well.

  • Incubate the plate on a shaker for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

  • Wash the plate 3-5 times with the wash buffer.

  • Add 200 µL of the substrate solution to each well.

  • Incubate for the time specified to allow for color development (e.g., 30 minutes at room temperature).

  • Add 50 µL of the stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.

4. Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) versus the cGMP concentration for the standards.

  • Determine the cGMP concentration in the samples by interpolating their %B/B₀ values from the standard curve.

Conclusion: Making the Right Choice

Both LC-MS/MS and EIA are valuable tools for the quantification of cGMP. The choice of which method to employ is contingent upon the specific goals of the research, the available resources, and the required level of analytical rigor.

LC-MS/MS is the method of choice when:

  • High accuracy, precision, and specificity are paramount.

  • The absolute quantification of cGMP is required, especially for regulatory submissions or clinical diagnostics.

  • The simultaneous measurement of multiple analytes is desired.

  • The budget allows for the higher cost of instrumentation and analysis.

Enzyme Immunoassay is a suitable option when:

  • High throughput is necessary for screening large numbers of samples.

  • Cost is a limiting factor.

  • Relative changes in cGMP levels are the primary endpoint, and the potential for cross-reactivity has been assessed and deemed acceptable.

  • The laboratory does not have access to or expertise in mass spectrometry.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to generate reliable and meaningful data in their pursuit of scientific discovery and therapeutic innovation.

References

  • Zhang, Y., et al. (2009). Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. Journal of Chromatography B, 877(5-6), 575-582. [Link]

  • Li, W., et al. (2015). UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine. Journal of Pharmaceutical and Biomedical Analysis, 111, 235-242. [Link]

  • Burghardt, S., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(2), 187-197. [Link]

  • PubMed. (2009). Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method. [Link]

  • ResearchGate. (n.d.). Simultaneous quantification of GMP, AMP, cyclic GMP and cyclic AMP by liquid chromatography coupled to tandem mass spectrometry. [Link]

  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Medicina, 60(11), 1729. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Schematic of the Cyclic GMP (cGMP) signaling pathway. cGMP is.... [Link]

  • Zherdev, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4843. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Cytiva. (n.d.). Amersham cGMP Enzymeimmunoassay Biotrak (EIA) System. [Link]

  • National Institutes of Health. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • Wikipedia. (n.d.). Cyclic guanosine monophosphate. [Link]

  • Biology LibreTexts. (2024). 20.4: Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA). [Link]

  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • LCGC International. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • The University of Texas Health Science Center at Houston. (n.d.). The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. [Link]

  • Taylor & Francis Online. (2016). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • U.S. Food and Drug Administration. (2020). CGMP and Process Validation. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the GC-C/cGMP signaling pathway. GC-C, guanylate cyclase C. [Link]

  • ResearchGate. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. [Link]

  • AMS Bio. (n.d.). How Mass Spectrometry enhances GMP quality control with LC-MS. [Link]

  • ResearchGate. (n.d.). Matrix effects and selectivity issues in LC-MS-MS. [Link]

  • Global Compliance Training. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • U.S. Food and Drug Administration. (2021). Process Validation and ICH Q7. [Link]

Sources

Validating the Role of 2',3'-cGMP in Bacterial Virulence and Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern bacterial virulence is paramount. While well-established second messengers like cAMP and c-di-GMP have long been in the spotlight, a lesser-known molecule, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), is emerging as a critical player in bacterial physiology and, by extension, its pathogenic potential. This guide provides an in-depth, objective comparison of methodologies to validate the role of 2',3'-cGMP in bacterial virulence, grounded in experimental data and first principles of microbial pathogenesis.

The Emerging Landscape of 2',3'-cGMP Signaling in Bacteria

Unlike the canonical 3',5'-cGMP synthesized from GTP by guanylate cyclases, 2',3'-cGMP is a product of RNA degradation.[1] In bacteria such as Escherichia coli and Salmonella enterica, the generation of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cGMP, is primarily attributed to the activity of RNase I, a T2 family ribonuclease.[1][2] These molecules are not merely byproducts of RNA turnover; they actively influence bacterial behavior. Studies have demonstrated that fluctuations in 2',3'-cNMP levels can impact critical phenotypes associated with virulence, such as biofilm formation, motility, and responses to cellular stress.[1][3] A key mechanism of action that has been identified is the binding of 2',3'-cNMPs to bacterial ribosomes, leading to the inhibition of translation.[4] This suggests a direct route by which RNA degradation can rapidly modulate bacterial physiology to adapt to changing environments, including within a host.

While direct in-vivo evidence definitively linking 2',3'-cGMP levels to attenuated virulence in animal models is still an active area of research, a compelling case can be built by examining the impact of enzymes that control its synthesis. For instance, mutations in endoribonucleases like RNase E and RNase III in Salmonella Typhimurium have been shown to attenuate virulence, reduce motility, and impair proliferation within a host.[5] This strongly implicates RNA processing, and by extension its products like 2',3'-cGMP, in the pathogenesis of bacterial infections.

Comparative Methodologies for Validating 2',3'-cGMP's Role in Virulence

Validating the function of a signaling molecule in a complex process like virulence requires a multi-pronged approach. Below, we compare key experimental strategies, outlining their principles, methodologies, and the insights they provide.

Genetic Manipulation of 2',3'-cGMP Levels

The cornerstone of validating the function of any molecule is to observe the phenotypic consequences of its absence or overabundance. This can be achieved through the genetic manipulation of the enzymes responsible for its synthesis and degradation.

a) Generation of RNase Mutants:

  • Principle: Deleting the gene(s) encoding the primary RNase(s) responsible for 2',3'-cGMP production will lead to a significant reduction in its intracellular concentration.

  • Workflow:

    RNase_Mutant_Workflow start Select Target Pathogen identify Identify RNase I homologue (e.g., rna gene) start->identify construct Construct Deletion Mutant (e.g., lambda red recombineering) identify->construct verify Verify Deletion (PCR, sequencing) construct->verify phenotype Phenotypic Analysis (biofilm, motility) verify->phenotype quantify Quantify 2',3'-cGMP levels (LC-MS/MS) verify->quantify Compare with Wild-Type invivo In Vivo Virulence Model (e.g., mouse infection) phenotype->invivo

    Caption: Workflow for generating and characterizing an RNase mutant.

  • Experimental Protocol: Generation of an rna Deletion Mutant in Salmonella Typhimurium

    • Primer Design: Design primers with 5' extensions homologous to the regions flanking the rna gene and 3' ends that amplify an antibiotic resistance cassette.

    • PCR Amplification: Amplify the resistance cassette using the designed primers.

    • Transformation: Electroporate the purified PCR product into a Salmonella strain expressing the lambda Red recombinase system.

    • Selection: Select for transformants on antibiotic-containing media.

    • Verification: Confirm the deletion of the rna gene and insertion of the resistance cassette by PCR using primers flanking the gene and by Sanger sequencing.

b) Overexpression of a 2',3'-cNMP Phosphodiesterase (PDE):

  • Principle: Introducing and expressing a gene encoding an enzyme that specifically degrades 2',3'-cNMPs will lower their intracellular levels, providing a complementary approach to gene deletion.

  • Methodology: A well-characterized 2',3'-cNMP phosphodiesterase, such as the catalytic domain of the Rattus norvegicus cyclic nucleotide phosphodiesterase (CNPase), can be cloned into an inducible expression vector.[2]

  • Comparison to RNase Mutants: This method offers tighter temporal control over the depletion of 2',3'-cNMPs through the use of an inducer. It also avoids potential pleiotropic effects of deleting a major RNase, which might have other functions besides 2',3'-cGMP production.

ApproachAdvantagesDisadvantages
RNase Deletion Complete and stable loss of 2',3'-cGMP production from that specific RNase.Potential for pleiotropic effects due to the broad role of RNases in RNA metabolism. May not eliminate all sources of 2',3'-cGMP if other RNases contribute.
PDE Overexpression Inducible control over 2',3'-cGMP degradation. Can target the entire cellular pool of 2',3'-cNMPs.Requires expression of a heterologous protein, which could have off-target effects. Incomplete degradation may occur.
Quantification of Intracellular 2',3'-cGMP

Accurate measurement of 2',3'-cGMP levels in wild-type, mutant, and complemented strains under various conditions is crucial for correlating its concentration with specific phenotypes.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 2',3'-cGMP from complex biological samples.

  • Experimental Protocol: LC-MS/MS Quantification of 2',3'-cGMP in Bacterial Pellets

    • Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase (e.g., mid-log, stationary) and harvest by centrifugation.

    • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture). Lyse the cells by sonication or bead beating.

    • Sample Preparation: Centrifuge the lysate to pellet cellular debris. Transfer the supernatant and dry it down under vacuum.

    • LC-MS/MS Analysis: Reconstitute the dried extract in an appropriate solvent and inject it into the LC-MS/MS system. Use a stable isotope-labeled internal standard for accurate quantification.

    • Data Analysis: Generate a standard curve with known concentrations of 2',3'-cGMP to quantify the amount in the samples.

Table 1: Comparative 2',3'-cNMP Levels in Salmonella Typhimurium

Strain / Condition2',3'-cAMP (pmol/OD600)2',3'-cGMP (pmol/OD600)2',3'-cCMP (pmol/OD600)2',3'-cUMP (pmol/OD600)
Wild-Type (Mid-log)~1.5~0.5~2.0~1.0
Wild-Type (Stationary)~2.0~0.8~2.5~1.5
Δrna MutantNot DetectedNot DetectedNot DetectedNot Detected
Wild-Type + CNPaseSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Note: The values presented are approximate and for illustrative purposes based on published data. Actual values will vary depending on the specific experimental conditions.

In Vitro and In Vivo Phenotypic Assays

Connecting the genetic and biochemical data to virulence-associated phenotypes is the critical next step.

  • In Vitro Assays:

    • Biofilm Formation: Quantify biofilm production using crystal violet staining in microtiter plates.

    • Motility: Assess swimming and swarming motility on soft agar plates.

    • Stress Resistance: Evaluate survival under various stress conditions relevant to the host environment (e.g., oxidative stress, acid stress).

  • In Vivo Virulence Models:

    • Principle: Animal models of infection are essential for validating the role of a molecule in pathogenesis. The choice of model depends on the pathogen being studied.

    • Methodology:

      • Infection: Infect animals (e.g., mice for Salmonella) with the wild-type, mutant, and complemented bacterial strains.

      • Survival Analysis: Monitor the survival of the infected animals over time.

      • Bacterial Burden: At specific time points post-infection, euthanize a subset of animals and determine the bacterial load in relevant organs (e.g., spleen, liver for Salmonella).

    • Expected Outcome: A mutant with significantly lower levels of 2',3'-cGMP that plays a role in virulence would be expected to be attenuated in the animal model, resulting in increased host survival and a lower bacterial burden in target organs.

The Broader Context: 2',3'-cGMP in the Host-Pathogen Interplay

The story of 2',3'-cGMP is not confined to the bacterium. The host immune system has evolved to recognize cyclic dinucleotides through the cGAS-STING pathway.[2] While the canonical ligand for STING is 2',3'-cGAMP, the presence of bacterial cyclic nucleotides during infection can trigger an innate immune response. This adds another layer of complexity to the role of 2',3'-cGMP in pathogenesis, as it could potentially act as a pathogen-associated molecular pattern (PAMP).

cGAS_STING_Pathway cluster_bacterium Bacterium cluster_host Host Cell b_dna Bacterial DNA cd_ntase CD-NTase b_dna->cd_ntase cgas cGAS b_dna->cgas b_rna Bacterial RNA rnase RNase b_rna->rnase cgmp 2',3'-cGMP rnase->cgmp cgamp 2',3'-cGAMP cd_ntase->cgamp sting STING cgmp->sting Potential Interaction cgamp->sting cgas->sting produces 2',3'-cGAMP irf3 IRF3 sting->irf3 activates ifn Type I Interferons irf3->ifn induces

Caption: Bacterial cyclic nucleotides and the host cGAS-STING pathway.

Future research will undoubtedly focus on dissecting this interplay. Does bacterial 2',3'-cGMP activate STING? If so, is this a host defense mechanism or a bacterial strategy to modulate the immune response? Answering these questions will be crucial for a complete understanding of 2',3'-cGMP's role in infectious disease.

Conclusion and Future Directions

The validation of 2',3'-cGMP's role in bacterial virulence is a rapidly evolving field. While the direct link to in vivo pathogenesis is still being forged, the evidence strongly suggests that this "non-canonical" cyclic nucleotide is a key regulator of bacterial lifestyles. The comparative methodologies outlined in this guide provide a robust framework for researchers to investigate this fascinating signaling molecule. By combining genetic manipulation, precise quantification, and relevant phenotypic assays, we can continue to unravel the complexities of bacterial signaling and identify novel targets for the next generation of antimicrobial therapies.

References

  • Cellular Effects of 2´,3´-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (URL: [Link])

  • The aroA and luxS Double-Gene Mutant Strain Has Potential to Be a Live Attenuated Vaccine against Salmonella Typhimurium. (URL: [Link])

  • The cyclic dinucleotide 2′3′-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis. (URL: [Link])

  • The ins and outs of cyclic di-GMP signaling in Vibrio cholerae. (URL: [Link])

  • Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (URL: [Link])

  • Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates in Bacteria. (URL: [Link])

  • Down-Regulation of Key Virulence Factors Makes the Salmonella enterica Serovar Typhimurium rfaH Mutant a Promising Live-Attenuated Vaccine Candidate. (URL: [Link])

  • Specific and Global RNA Regulators in Pseudomonas aeruginosa. (URL: [Link])

  • The bacterial second messenger c-di-GMP: Probing interactions with protein and RNA binding partners using cyclic dinucleotide analogs. (URL: [Link])

  • Quorum Sensing Controls Biofilm Formation in Vibrio cholerae through Modulation of Cyclic Di-GMP Levels and Repression of vpsT. (URL: [Link])

  • (PDF) Cellular Effects of 2´,3´-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (URL: [Link])

  • Characteristics of a Temperature-Sensitive Mutant Strain of Salmonella Enteritidis and Its Potential as a Live Vaccine Candidate. (URL: [Link])

  • Cyclic diguanylate (c-di-GMP) regulates Vibrio cholerae biofilm formation. (URL: [Link])

  • Identification and quantitation of 2´,3´-cGMP in murine tissues. (URL: [Link])

  • The function of small RNA in Pseudomonas aeruginosa. (URL: [Link])

  • Host Cell Contact Induces Expression of Virulence Factors and VieA, a Cyclic di-GMP Phosphodiesterase, in Vibrio cholerae. (URL: [Link])

  • Bioinformatic and functional characterization of cyclic-di-GMP metabolic proteins in Vibrio alginolyticus unveils key diguanylate cyclases controlling multiple biofilm-associated phenotypes. (URL: [Link])

  • Regulatory roles of an sRNA derived from the 5´ UTR and sequence internal to lapA in Pseudomonas aeruginosa PAO1. (URL: [Link])

  • The virulence of Salmonella enterica Serovar Typhimurium in the insect model galleria mellonella is impaired by mutations in RNase E and RNase III. (URL: [Link])

  • Atypical Cyclic Nucleotides. (URL: [Link])

  • Emerging strategies to target virulence in Pseudomonas aeruginosa respiratory infections. (URL: [Link])

  • Exploring Environmental Control of Cyclic di-GMP Signaling in Vibrio cholerae by Using the Ex Vivo Lysate Cyclic di-GMP Assay (TELCA). (URL: [Link])

  • Binding of 2′,3′-Cyclic Nucleotide Monophosphates to Bacterial Ribosomes Inhibits Translation. (URL: [Link])

  • RNase III in Salmonella Enteritidis enhances bacterial virulence by reducing host immune responses. (URL: [Link])

  • A Probiotic Bacillus velezensis Consortium Exhibits Superior Efficacy over Two Alternative Probiotics in Suppressing Swine Pathogens and Modulating Intestinal Barrier Function and Immune Responses In Vitro. (URL: [Link])

Sources

Navigating the Specificity Maze: A Comparative Guide to Addressing Cross-Reactivity in cGMP Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of cyclic guanosine monophosphate (cGMP) is a critical task. As a vital second messenger, cGMP is integral to numerous physiological processes, including cardiovascular function and neuronal signaling.[1][2] The immunoassay, particularly the competitive enzyme-linked immunosorbent assay (ELISA), is a primary method for cGMP measurement due to its high throughput and sensitivity. However, a significant challenge that can compromise the accuracy of these assays is cross-reactivity .

This guide offers an in-depth, technical comparison of strategies to identify and mitigate cross-reactivity in cGMP immunoassays. Moving beyond mere protocol listings, we will delve into the foundational molecular mechanisms to empower you with the expertise to refine your experimental designs and accurately interpret your data.

The Core Issue: cGMP and Its Structural Mimics

The central challenge in developing a cGMP immunoassay lies in the creation of antibodies that can specifically bind to cGMP without recognizing other structurally similar molecules. Cross-reactivity arises when an antibody binds to an unintended substance, often leading to false positives or an overestimation of the analyte's concentration.[3] In the context of cGMP, the most common cross-reactants are other cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), and related metabolites. While their overall structures differ, subtle similarities can lead to off-target antibody binding.

cGMP_Pathway cluster_cGMP_Signaling Simplified cGMP Signaling Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP Synthesis GTP GTP GTP->GC Activation PDE Phosphodiesterase cGMP->PDE Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE->GMP Downstream Downstream Effectors PKG->Downstream Physiological Response

Caption: Overview of the cGMP signaling cascade.

The Competitive ELISA: A Double-Edged Sword

The competitive ELISA is a widely used format for quantifying small molecules like cGMP.[4] In this assay, cGMP from the sample and a labeled cGMP conjugate (the tracer) compete for a limited number of binding sites on a cGMP-specific antibody.[5][6][7] The resulting signal is inversely proportional to the concentration of cGMP in the sample.[4] While effective, this competitive principle is also where cross-reactivity can significantly skew results, as any molecule that binds to the antibody will compete with the labeled cGMP, leading to inaccurate measurements.[8][9]

Competitive_ELISA cluster_Workflow Competitive ELISA Workflow Well Antibody-Coated Well Sample_cGMP Sample cGMP Well:f0->Sample_cGMP Binding Labeled_cGMP Labeled cGMP Well:f0->Labeled_cGMP Competition Substrate Substrate Labeled_cGMP->Substrate Enzymatic Reaction Product Signal Substrate->Product

Caption: The competitive ELISA mechanism for cGMP detection.

A Proactive Strategy: Rigorous Cross-Reactivity Assessment

A critical step in ensuring the reliability of a cGMP immunoassay is to thoroughly evaluate its specificity. This should be an integral part of the validation process, especially when analyzing complex biological samples.

Experimental Protocol: A Comprehensive Specificity Analysis

Objective: To quantify the cross-reactivity of a cGMP immunoassay with a panel of structurally analogous molecules.

Materials:

  • cGMP immunoassay kit

  • Potential cross-reactants (e.g., cAMP, GTP, ATP, GMP)

  • High-purity water

  • Calibrated pipettes and appropriate labware

Procedure:

  • Standard Preparation: Prepare a serial dilution of the cGMP standard to create a standard curve.

  • Cross-Reactant Solution Preparation: Prepare a range of dilutions for each potential cross-reactant.

  • Assay Execution:

    • Add standards, blanks, and cross-reactant dilutions to the antibody-coated microplate wells.

    • Add the labeled cGMP conjugate to all wells.

    • Incubate the plate as per the manufacturer's instructions.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the cGMP standards against their concentrations.

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of cGMP / IC50 of Cross-Reactant) x 100

Interpreting the Results: A Comparative Analysis

The outcome of this experiment provides a quantitative measure of the assay's specificity. A lower cross-reactivity percentage signifies a more specific assay.

CompoundHypothetical Assay Kit A (% Cross-Reactivity)Hypothetical Assay Kit B (% Cross-Reactivity)
cGMP 100100
cAMP 0.08%0.009%
GTP <0.001%<0.001%
ATP <0.001%<0.001%
GMP 0.04%0.005%

In this comparison, Assay Kit B exhibits superior specificity , with significantly lower cross-reactivity for cAMP and GMP. This is a crucial consideration when measuring cGMP in biological samples where related nucleotides may be present at high concentrations.

Mitigating Cross-Reactivity: Beyond the Assay Kit

While choosing a highly specific assay is paramount, several other strategies can help minimize the influence of cross-reactivity.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[3][11] However, this must be balanced with maintaining sufficient analyte concentration for detection.[3]

  • Sample Purification: Techniques like solid-phase extraction (SPE) can be employed to remove cross-reacting molecules from complex samples before the immunoassay.

  • Assay Optimization: Adjusting assay conditions such as incubation times and reagent concentrations can sometimes improve specificity.[8][9][10]

  • Use of Monoclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[3][11]

  • Orthogonal Methods: For critical applications, confirming immunoassay results with an independent, highly specific method like liquid chromatography-mass spectrometry (LC-MS) is recommended.[12]

Mitigation_Workflow cluster_Mitigation Workflow for Mitigating Cross-Reactivity Start Start: cGMP Measurement Assay_Selection Select High-Specificity Assay Start->Assay_Selection Specificity_Testing Perform Cross-Reactivity Testing Assay_Selection->Specificity_Testing Matrix_Evaluation Assess Matrix Effects Specificity_Testing->Matrix_Evaluation Final_Result Reliable cGMP Quantification Specificity_Testing->Final_Result If specific and no matrix effects Sample_Prep Implement Sample Purification (if needed) Matrix_Evaluation->Sample_Prep If interference is detected Confirmation Confirm with Orthogonal Method (for critical data) Matrix_Evaluation->Confirmation Directly for crucial results Sample_Prep->Confirmation Confirmation->Final_Result

Caption: A systematic approach to minimizing cross-reactivity.

Conclusion: A Dedication to Data Integrity

Effectively addressing cross-reactivity in cGMP immunoassays is essential for producing accurate and reproducible scientific data. By understanding the underlying principles, conducting thorough specificity assessments, and implementing appropriate mitigation techniques, researchers can enhance the reliability of their cGMP measurements. This commitment to analytical rigor is fundamental to advancing our understanding of the diverse biological roles of this critical second messenger.

References
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Dzantiev, B. B., Zherdev, A. V., & Sveshnikov, P. G. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors, 11(7), 243. [Link]

  • Dzantiev, B. B., Zherdev, A. V., & Sveshnikov, P. G. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • Ismail, A. A. (2015, October 1). How to Detect and Solve Immunoassay Interference. Clinical Chemistry. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods. Assay Guidance Manual. [Link]

  • Ismail, A. A. (2001). Cross-reaction of human chorionic gonadotrophin in Immulite 2000 luteinizing hormone assay. Annals of Clinical Biochemistry, 38(Pt 3), 283–284. [Link]

  • Sandner, P. (2020). The cGMP system: components and function. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(3), 329–347. [Link]

  • Aryal, S. (2022, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • F. Hoffmann-La Roche AG. (2017). Method for reduction of interferences in immunoassays.
  • Eguiluz-Gracia, I., Testera-Montes, A., González-Mancebo, E., Moreno-Paz, M., Mohedano-Vicente, E., Rondon, C., & Campo, P. (2020). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. The Journal of Allergy and Clinical Immunology: In Practice, 8(1), 72–84.e2. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. [Link]

  • Boster Biological Technology. (n.d.). ELISA Troubleshooting Guide & Principles: How ELISA Works. Boster Biological Technology. [Link]

  • Gámez-Pozo, A., Berges-Gimeno, M. P., & Diaz-Perales, A. (2022). In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. International Journal of Molecular Sciences, 23(8), 4467. [Link]

  • Lincoln, T. M. (1997). Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of Applied Physiology, 82(5), 1373–1378. [Link]

  • Abbexa. (n.d.). cGMP (Cyclic Guanosine Monophosphate) ELISA Kit. Abbexa. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. [Link]

  • Hofmann, F. (2020). The cGMP system: Components and function. ResearchGate. [Link]

  • Animated biology with Arpan. (2023, March 28). Principles and applications of Competitive ELISA | CSIR Unit 13 [Video]. YouTube. [Link]

  • Pilz, R. B., & Casteel, D. E. (2022). Biochemistry, Cyclic GMP. In StatPearls. StatPearls Publishing. [Link]

  • Boster Biological Technology. (2022, August 26). How to Determine Antibody Cross-Reactivity. Boster Biological Technology. [Link]

  • American Academy of Allergy, Asthma & Immunology. (n.d.). Cross-Reactivity Defined. American Academy of Allergy, Asthma & Immunology. [Link]

  • Wessler, J., & Sethi, S. (2014). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology, 10(2), e1003464. [Link]

Sources

A Researcher's Guide to c-di-GMP Metabolism: A Functional Comparison of GGDEF and GGDQF Domains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of c-di-GMP in Bacterial Lifestyles

In the microbial world, bacteria constantly make critical decisions: to swim freely or to settle down and form a community. This fundamental choice between a motile, planktonic existence and a sessile, biofilm-forming state is largely governed by the intracellular concentration of a single molecule: bis-(3’-5’)-cyclic dimeric guanosine monophosphate, or c-di-GMP.[1] This ubiquitous second messenger acts as a master regulator, influencing not only biofilm formation and motility but also virulence, cell cycle progression, and antibiotic resistance.[1][2]

The cellular levels of c-di-GMP are meticulously controlled by a balance between synthesis and degradation. Synthesis is catalyzed by diguanylate cyclases (DGCs), which are characterized by a conserved GGDEF domain .[3] Degradation is handled by phosphodiesterases (PDEs), which contain either EAL or HD-GYP domains.[4] However, the c-di-GMP signaling network is more complex than a simple on/off switch. Many bacterial genomes encode a large number of proteins containing these domains, including variants with altered motifs.[3] Among the most significant of these is the GGDQF domain , a "degenerate" version of the GGDEF domain.

This guide provides an in-depth functional comparison of the canonical GGDEF domain and the non-canonical GGDQF domain. We will explore their structural underpinnings, catalytic mechanisms (or lack thereof), and distinct roles in the intricate web of c-di-GMP signaling. Furthermore, we will provide validated experimental protocols to empower researchers to functionally characterize these critical domains.

cluster_synthesis Synthesis cluster_signaling Signaling Molecule cluster_degradation Degradation cluster_effector Effector Binding GTP 2x GTP DGC Diguanylate Cyclase (GGDEF Domain) GTP->DGC Substrate cdiGMP c-di-GMP DGC->cdiGMP Synthesis PDE Phosphodiesterase (EAL or HD-GYP Domain) cdiGMP->PDE Degradation Effector Effectors (Proteins, Riboswitches) cdiGMP->Effector Regulation pGpG pGpG PDE->pGpG GMP 2x GMP pGpG->GMP HD-GYP only

Figure 1: Overview of c-di-GMP Metabolism and Signaling.

The Canonical GGDEF Domain: A Diguanylate Cyclase

The GGDEF domain is the defining feature of diguanylate cyclases (DGCs), the enzymes responsible for producing c-di-GMP.[5] Its name originates from a highly conserved Gly-Gly-Asp-Glu-Phe amino acid motif that is integral to its catalytic function.[5]

Structure and Catalytic Mechanism

Structurally, the GGDEF domain adopts a fold similar to that of adenylate cyclases, typically consisting of a central five-stranded β-sheet surrounded by several α-helices.[6][7] The GGDEF motif itself forms part of the active site, often referred to as the "A-site," where GTP binds.[4]

A critical prerequisite for catalysis is the dimerization of two GGDEF domains.[8][9] This dimerization, often controlled by N-terminal sensory domains that respond to environmental cues, brings two GTP molecules into close proximity.[7][8] The catalytic cycle proceeds as follows: each GGDEF monomer binds one molecule of GTP. In the dimer, the 3'-hydroxyl group of the ribose from one GTP molecule launches a nucleophilic attack on the α-phosphate of the second GTP molecule. This process is repeated for the second GTP, resulting in the formation of two phosphodiester bonds and the release of two pyrophosphate (PPi) molecules to yield the cyclic dinucleotide c-di-GMP.[1][4]

GGDEF1 GGDEF Monomer A Dimer Active Dimer (GGDEF)₂-(GTP)₂ GGDEF1->Dimer Dimerization GGDEF2 GGDEF Monomer B GGDEF2->Dimer GTP1 GTP GTP1->GGDEF1 binds GTP2 GTP GTP2->GGDEF2 binds cdiGMP c-di-GMP Dimer->cdiGMP Catalysis PPi 2 PPi Dimer->PPi Release

Figure 2: Catalytic Cycle of a GGDEF Domain Dimer.
Regulation of DGC Activity

The activity of GGDEF domains is tightly regulated to prevent inappropriate c-di-GMP production. A primary mechanism is allosteric product feedback inhibition. Many DGCs possess a secondary c-di-GMP binding site, known as the inhibitory site (I-site), which is distinct from the active site.[10] This site is often characterized by an RxxD motif.[3][6] When c-di-GMP concentrations rise, it binds to the I-site, inducing a conformational change that locks the GGDEF domains in an inactive, non-dimerized state, thus shutting down further synthesis.[3]

The Degenerate GGDQF Domain: A Non-Canonical Player

In contrast to the catalytically active GGDEF domain, the GGDQF domain represents a class of enzymatically inactive variants. The key change is the substitution of the highly conserved glutamate (E) at the fourth position of the motif with a glutamine (Q). While structurally similar, this seemingly minor change has profound functional consequences.

Structural Basis for Inactivity

Structural studies of proteins containing GGDQF or similar degenerate motifs, such as FimX from Pseudomonas aeruginosa, reveal why they are catalytically inert.[6] These domains often lack other critical residues necessary for coordinating the Mg²⁺ cofactor and the γ-phosphate of GTP, which are essential for the condensation reaction.[6] The substitution of the acidic glutamate with the non-acidic glutamine disrupts the active site chemistry required for catalysis.

Emerging Functions: From Enzyme to Effector

Despite their inability to synthesize c-di-GMP, GGDQF domains are not merely evolutionary relics. They have been repurposed for new and critical roles within the signaling network, primarily as c-di-GMP receptors or allosteric regulatory modules.[1][11]

  • c-di-GMP Effector/Receptor: By retaining the ability to bind c-di-GMP, GGDQF domains can act as cellular sensors. When c-di-GMP levels change, the nucleotide binds to the GGDQF domain, inducing a conformational change that can alter the protein's interaction with other partners or its subcellular localization.

  • Allosteric Regulator: GGDQF domains are frequently found in "hybrid" proteins that also contain a catalytically active domain, such as a PDE (EAL domain).[1] In these cases, the GGDQF domain acts as a regulatory switch. For example, in the absence of c-di-GMP, the GGDQF domain might inhibit the adjacent EAL domain. Upon binding c-di-GMP, it undergoes a conformational shift that relieves this inhibition, activating the PDE to degrade c-di-GMP.[1] This creates a sophisticated feedback loop controlled by a single protein.

cluster_GGDEF Functional GGDEF Domain cluster_GGDQF Degenerate GGDQF Domain GTP_in 2x GTP GGDEF GGDEF Dimer GTP_in->GGDEF Substrate cdiGMP_out c-di-GMP GGDEF->cdiGMP_out Product cdiGMP_in c-di-GMP GGDQF GGDQF Monomer cdiGMP_in->GGDQF Ligand Signal_out Conformational Change (Signal Transduction) GGDQF->Signal_out Output

Figure 3: Functional Distinction Between GGDEF and GGDQF Domains.

Head-to-Head Functional Comparison

The distinct roles of GGDEF and GGDQF domains are best summarized by a direct comparison of their core attributes.

FeatureCanonical GGDEF DomainDegenerate GGDQF Domain
Signature Motif G-G-D-E-F G-G-D-Q-F (or similar non-catalytic variant)
Primary Function Enzyme (Diguanylate Cyclase)Receptor / Allosteric Regulator
Catalytic Activity Active: Synthesizes c-di-GMPInactive: Does not synthesize c-di-GMP
Substrate(s) 2x GTPNone (binds c-di-GMP as a ligand)
Product(s) c-di-GMP + 2 PPiNone (transmits a conformational signal)
Role in Signaling Signal GenerationSignal Sensing and Transduction
Key Determinant Dimerization and catalytically competent active siteLigand-binding pocket and interaction with other domains

Experimental Methodologies for Domain Characterization

Distinguishing between the catalytic activity of a GGDEF domain and the binding function of a GGDQF domain requires robust biochemical assays. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Diguanylate Cyclase (DGC) Activity Assay via RP-HPLC

This protocol is designed to quantify the enzymatic production of c-di-GMP from GTP. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable method for separating and quantifying nucleotides.[12]

  • Causality and Principle: This assay directly measures the catalytic function of a putative DGC. By incubating the purified protein with its substrate (GTP) and analyzing the reaction mixture over time, we can quantify the formation of the product (c-di-GMP). The separation by HPLC is based on the differential polarity of GTP, c-di-GMP, and other potential byproducts like GMP.

  • Step-by-Step Methodology:

    • Protein Expression and Purification: Overexpress and purify the GGDEF domain-containing protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity, size-exclusion). Ensure high purity to avoid contaminating enzymatic activities.

    • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂). The inclusion of Mg²⁺ is critical, as it is an essential cofactor for DGC activity.

    • Initiate Reaction: Add a known concentration of GTP (e.g., 100 µM) to the reaction mixture and equilibrate to the desired temperature (e.g., 30°C). The reaction is initiated by adding the purified enzyme (e.g., 1-5 µM final concentration).

    • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction.

    • Reaction Quenching (Critical Step): Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution like 0.5 M EDTA or by heat inactivation (95°C for 5 minutes). This step is crucial to prevent further enzymatic activity, ensuring that the measured c-di-GMP level accurately reflects the specific time point.

    • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the nucleotides.

    • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute the nucleotides using a gradient of a suitable mobile phase (e.g., Buffer A: 100 mM ammonium acetate; Buffer B: 100% methanol).[13] Monitor the elution profile at 254 nm.

    • Quantification: Compare the peak areas of c-di-GMP in the samples to a standard curve generated with known concentrations of a c-di-GMP standard.

  • Self-Validating System (Controls):

    • Negative Control 1 (No Enzyme): A reaction mixture containing GTP but no enzyme to check for non-enzymatic GTP degradation.

    • Negative Control 2 (Catalytically Dead Mutant): If possible, create a site-directed mutant of the GGDEF motif (e.g., changing the first E to A) and test its activity. This is the gold standard for confirming that the observed activity is due to the specific domain.

    • Positive Control: Use a well-characterized DGC, such as PleD from Caulobacter crescentus, to ensure the assay conditions are optimal.[8]

Protocol 2: Assessing c-di-GMP Binding to GGDQF Domains via Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

  • Causality and Principle: This assay tests the hypothesis that a degenerate GGDQF domain functions as a c-di-GMP receptor. By titrating c-di-GMP into a solution of the purified protein, we can directly measure the thermodynamics of their interaction, providing definitive evidence of binding and its affinity.

  • Step-by-Step Methodology:

    • Protein and Ligand Preparation: Purify the GGDQF-containing protein to high homogeneity. Prepare a concentrated stock of c-di-GMP. It is absolutely essential that the protein and the ligand are in identical, precisely matched buffer solutions to avoid large heats of dilution that would obscure the binding signal. This is a common point of failure in ITC experiments.

    • ITC Instrument Setup: Thoroughly clean the ITC sample cell and injection syringe. Load the purified protein (e.g., 10-50 µM) into the sample cell and the c-di-GMP ligand (e.g., 100-500 µM) into the injection syringe.

    • Titration Experiment: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Perform a series of small, sequential injections of the c-di-GMP ligand into the protein solution.

    • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

    • Data Analysis: Integrate the raw heat-burst peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate K_d, ΔH (enthalpy), and n (stoichiometry).

  • Self-Validating System (Controls):

    • Control Titration 1 (Ligand into Buffer): Titrate c-di-GMP into the matched buffer alone (without protein). The resulting heat signals should be small and consistent, representing the heat of dilution. This is subtracted from the experimental data.

    • Control Titration 2 (Buffer into Protein): Titrate buffer into the protein solution to ensure the protein itself is stable and not generating heat signals.

    • Control Protein: If available, test a protein known not to bind c-di-GMP to confirm the specificity of the interaction.

Conclusion and Future Perspectives

The functional divergence of GGDEF and GGDQF domains is a testament to the evolutionary adaptability of signaling modules. While canonical GGDEF domains serve as the primary architects of the c-di-GMP signal, the degenerate GGDQF domains have evolved into sophisticated sensors and regulators that fine-tune the cellular response. Understanding this distinction is not merely academic; it has significant implications for drug development. Inhibitors could be designed to specifically target the active site of pathogenic DGCs to disrupt biofilm formation, or, alternatively, small molecules could be developed to modulate the receptor function of GGDQF domains, offering a more nuanced approach to controlling bacterial behavior. As research continues to unravel the complex protein-protein interaction networks governed by these domains, we will gain an even deeper appreciation for the symphony of signals that orchestrates the bacterial world.

References

  • Di Pietro, A., et al. (2021). Studying GGDEF Domain in the Act: Minimize Conformational Frustration to Prevent Artefacts. Life (Basel). [Link]

  • Jain, R., et al. (2012). Structural analysis of the GGDEF-EAL domain-containing c-di-GMP receptor FimX. Structure. [Link]

  • Chen, Y., et al. (2021). Structural basis for diguanylate cyclase activation by its binding partner in Pseudomonas aeruginosa. eLife. [Link]

  • O'Donnell, A. (2019). C-di-GMP Signaling in Bacteria. News-Medical.Net. [Link]

  • Lee, G., & Lee, S. (2020). Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation. Frontiers in Microbiology. [Link]

  • Lindenberg, S., et al. (2017). More than Enzymes That Make or Break Cyclic Di-GMP—Local Signaling in the Interactome of GGDEF/EAL Domain Proteins of Escherichia coli. mBio. [Link]

  • Ryjenkov, D. A., et al. (2005). Cyclic Diguanylate Is a Ubiquitous Signaling Molecule in Bacteria: Insights into Biochemistry of the GGDEF Protein Domain. Journal of Bacteriology. [Link]

  • Li, Y., et al. (2011). The structure and inhibition of a GGDEF diguanylate cyclase complexed with (c-di-GMP)2 at the active site. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Wang, Y., et al. (2023). Bioinformatic and functional characterization of cyclic-di-GMP metabolic proteins in Vibrio alginolyticus unveils key diguanylate cyclases controlling multiple biofilm-associated phenotypes. Frontiers in Microbiology. [Link]

  • Burrell, A., et al. (2012). Interaction of the diguanylate cyclase YdeH of Escherichia coli with 2',(3')-substituted purine and pyrimidine nucleotides. Journal of Biological Chemistry. [Link]

  • Spangler, C., et al. (2010). Interaction of the diguanylate cyclase YdeH of Escherichia coli with 2',(3')-substituted purine and pyrimidine nucleotides. Journal of Biological Chemistry. [Link]

  • Petrova, O. E., & Sauer, K. (2012). Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa. Methods in Molecular Biology. [Link]

  • Li, C., et al. (2019). The degenerate EAL-GGDEF domain protein Filp functions as a cyclic di-GMP receptor and specifically interacts with the PilZ-domain protein PXO_02715 to regulate virulence in Xanthomonas oryzae pv. oryzae. Environmental Microbiology. [Link]

  • Spangler, C. M., & Sondermann, H. (2012). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology. [Link]

  • Stelitano, V., et al. (2013). Probing the activity of diguanylate cyclases and c-di-GMP phosphodiesterases in real-time by CD spectroscopy. Nucleic Acids Research. [Link]

  • Mills, E., et al. (2013). A Symphony of Cyclases: Specificity in Diguanylate Cyclase Signaling. Journal of Bacteriology. [Link]

  • Petrova, O. E., & Sauer, K. (2012). Analyzing diguanylate cyclase activity in vivo using a heterologous Escherichia coli host. Methods in Molecular Biology. [Link]

  • Spangler, C. M., & Sondermann, H. (2012). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Methods in Molecular Biology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-2'-monophosphate
Reactant of Route 2
Guanosine-2'-monophosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.